
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile is an organic compound with the molecular formula C13H12N2S2. It is characterized by the presence of two methylthio groups, a phenyl group, and a malononitrile moiety. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile typically involves the reaction of malononitrile with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles to replace the methylthio groups.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Condensation Reactions: The compound can undergo condensation reactions with various amines and hydrazines to form pyrazoles, triazoles, and other heterocycles.
Common Reagents and Conditions
Nucleophiles: Such as amines, hydrazines, and thiols.
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Major Products Formed
Heterocyclic Compounds: Pyrazoles, triazoles, thiadiazoles.
Substituted Malononitriles: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile involves its reactivity towards nucleophiles and electrophiles. The compound’s electron-withdrawing cyano groups and electron-donating methylthio groups create a highly reactive center that facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bis(methylthio)methylene)malononitrile
- Ethyl 2-cyano-3,3-bis(methylthio)acrylate
- 3,3-Bis(methylthio)-2-cyanoacrylonitrile
Uniqueness
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile is unique due to its phenyl group, which imparts additional reactivity and potential for forming more complex heterocyclic structures compared to its analogs .
Propiedades
Número CAS |
64608-21-5 |
|---|---|
Fórmula molecular |
C14H12N2S2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-[3,3-bis(methylsulfanyl)-1-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14(18-2)8-13(12(9-15)10-16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
WFOZCGRIXYRGGN-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC(=C(C#N)C#N)C1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






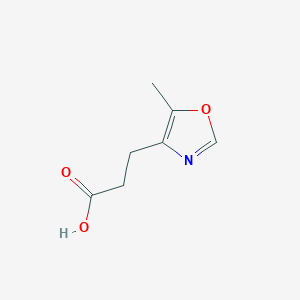


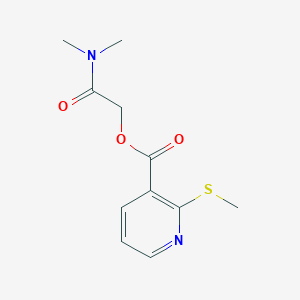

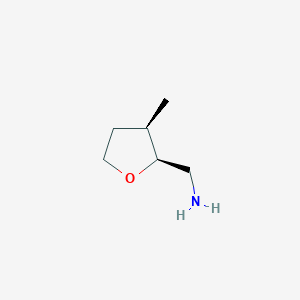
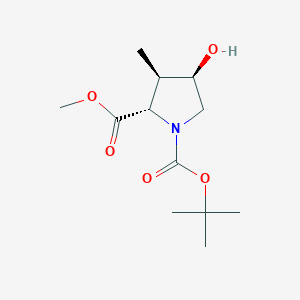

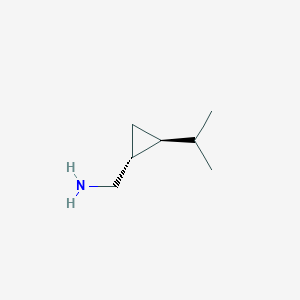
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
